REACTION_CXSMILES
|
[S-:1][C:2]#[N:3].[K+].[C:5]1([OH:11])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.F>>[OH:11][C:5]1[CH:10]=[CH:9][C:8]([C:2]([NH2:3])=[S:1])=[CH:7][CH:6]=1 |f:0.1|
|
Name
|
potassium thiocyanate
|
Quantity
|
69 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[K+]
|
Name
|
|
Quantity
|
52 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0.5 L
|
Type
|
reactant
|
Smiles
|
F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
subsequently, the mixture is stirred for 3 days at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
0.3 l of hydrofluoric acid are then distilled off at normal pressure and a bath temperature of up to 60° C
|
Type
|
TEMPERATURE
|
Details
|
the remainder is cooled
|
Type
|
STIRRING
|
Details
|
the residue is stirred with ice and water
|
Type
|
CUSTOM
|
Details
|
The crude product precipitated
|
Type
|
FILTRATION
|
Details
|
is suction-filtered
|
Type
|
CUSTOM
|
Details
|
may be purified
|
Type
|
DISSOLUTION
|
Details
|
by dissolving in dilute soda solution at room temperature
|
Type
|
CUSTOM
|
Details
|
the solution and subsequent precipitation of the product with mineral acid
|
Type
|
CUSTOM
|
Details
|
by recrystallization from water
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C(=S)N)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |